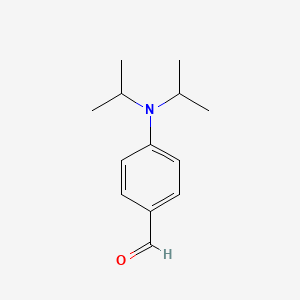

4-(Diisopropylamino)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Diisopropylamino)benzaldehyde is an organic compound with the molecular formula C13H19NO. It is commonly used as an intermediate in organic synthesis and is known for its reactivity due to the presence of both an aldehyde group and a diisopropylamino group .

Preparation Methods

4-(Diisopropylamino)benzaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with diisopropylamine under appropriate conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to achieve optimal yield . Industrial production methods may involve more advanced techniques and equipment to ensure purity and efficiency .

Chemical Reactions Analysis

4-(Diisopropylamino)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The diisopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Diisopropylamino)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biomolecule-ligand interactions and free energy calculations.

Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diisopropylamino)benzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diisopropylamino group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and drug design .

Comparison with Similar Compounds

4-(Diisopropylamino)benzaldehyde can be compared with other similar compounds such as:

Benzaldehyde: Lacks the diisopropylamino group, making it less reactive in certain types of reactions.

4-(Dimethylamino)benzaldehyde: Has a dimethylamino group instead of a diisopropylamino group, leading to different reactivity and properties.

4-(Diethylamino)benzaldehyde: Similar structure but with diethylamino group, affecting its reactivity and applications

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

4-(Diisopropylamino)benzaldehyde (DIPAB) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure, characterized by a benzaldehyde moiety substituted with a diisopropylamino group, allows it to interact with various biological targets, making it a compound of interest in drug development and pharmacological studies.

DIPAB is represented by the chemical formula C12H17N and has a molecular weight of 189.27 g/mol. The compound exhibits a characteristic aldehyde functional group, which is crucial for its reactivity and biological interactions.

The biological activity of DIPAB is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The diisopropylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with lipid membranes. Studies have shown that DIPAB can modulate enzyme activities, particularly those involved in metabolic pathways.

Anticancer Activity

DIPAB has been investigated for its potential anticancer properties. Research indicates that it acts as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme linked to cancer stem cell survival and chemoresistance. In vitro studies demonstrated that DIPAB effectively reduced cell viability in various cancer cell lines, including prostate cancer cells, when used in combination with standard chemotherapeutics like docetaxel .

| Cell Line | IC50 (µM) | Combination Treatment |

|---|---|---|

| Prostate Cancer | 50 | Docetaxel |

| Breast Cancer | 200 | Docetaxel |

Antimicrobial Activity

DIPAB has shown promising antimicrobial properties against a range of bacterial strains. It exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Enzyme Inhibition

DIPAB is recognized for its role as a reversible inhibitor of ALDH isoforms. Research indicates that it possesses higher potency compared to other related compounds, such as 4-(diethylamino)benzaldehyde (DEAB). This inhibition can delay differentiation in cancer stem cells and enhance the efficacy of concurrent treatments .

Case Studies

- Prostate Cancer Study : A study investigated the effects of DIPAB on primary prostate epithelial cultures. Results indicated that DIPAB significantly reduced cell viability in a dose-dependent manner when combined with docetaxel, highlighting its potential as an adjunct therapy in prostate cancer treatment .

- Bacterial Resistance : In another study focusing on antimicrobial resistance, DIPAB was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited effective bactericidal activity, suggesting its utility in developing new antibiotics against resistant strains .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-[di(propan-2-yl)amino]benzaldehyde |

InChI |

InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13-7-5-12(9-15)6-8-13/h5-11H,1-4H3 |

InChI Key |

XBPROSYLZGGGIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)C=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.